6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane typically involves intramolecular cyclopropanation reactions. One common method is the Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates. This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized bicyclic derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which 6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane exerts its effects involves interactions with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexane: A structurally related compound with similar bicyclic features.
6,6-dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative with dimethyl groups at the 6-position.
1-aryl-substituted 3-azabicyclo[3.1.0]hexanes: Compounds with aryl groups attached to the bicyclic structure.
Uniqueness
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane is unique due to the presence of the bromophenyl group and the specific arrangement of nitrogen atoms within the bicyclic structure.
Properties
IUPAC Name |
6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-12(2)7-14-11(15(14)8-12)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYXGOFANCHCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(N2C1)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.